2-[N-Cyclohexylamino]ethane sulfonic acid

Catalog No.
S601718
CAS No.
103-47-9
M.F
C8H17NO3S
M. Wt
207.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[N-Cyclohexylamino]ethane sulfonic acid

CAS Number

103-47-9

Product Name

2-[N-Cyclohexylamino]ethane sulfonic acid

IUPAC Name

2-(cyclohexylamino)ethanesulfonic acid

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C8H17NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,10,11,12)

InChI Key

MKWKNSIESPFAQN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCS(=O)(=O)O

Synonyms

2-(N-cyclohexylamino)ethanesulfonic acid, 2-(N-cyclohexylamino)ethanesulfonic acid, monosodium salt, CHES, N-cyclohexyltaurine

Canonical SMILES

C1CCC(CC1)NCCS(=O)(=O)O

Buffering Agent:

CHES, also known as N-cyclohexyl-2-aminoethanesulfonic acid, is a commonly used buffer in scientific research. Buffers are solutions that resist changes in pH when acids or bases are added. This property is crucial in various biological and biochemical experiments where maintaining a specific pH range is essential for optimal activity of enzymes, proteins, and other biomolecules . CHES has a pKa (acid dissociation constant) in the range of 9.3-9.7, making it suitable for buffering solutions in the physiological pH range (7.0-7.4) .

Enzyme Studies:

CHES plays a vital role in studying enzyme activity and kinetics. Enzymes are biological catalysts that accelerate specific chemical reactions. Since enzyme activity is often pH-dependent, CHES buffers are used to maintain a constant pH during enzyme assays. This allows researchers to accurately measure the rate of reaction and determine the optimal pH for enzyme activity .

Protein Purification and Characterization:

CHES is also employed in protein purification and characterization. During protein isolation and manipulation, maintaining a stable pH is crucial to prevent protein denaturation and aggregation. CHES buffers are used in various protein purification techniques, such as ion exchange chromatography and affinity chromatography, ensuring the integrity and functionality of the purified protein .

Cell Culture:

CHES finds application in cell culture media. Mammalian cells are sensitive to changes in pH, and maintaining a constant pH is essential for their growth and survival. CHES buffers are sometimes incorporated into cell culture media to provide a stable pH environment, supporting optimal cell growth and function .

Other Applications:

CHES has additional applications in scientific research, including:

  • Studying membrane transport processes
  • Investigating the interaction of drugs with biological molecules
  • Stabilizing solutions for analytical techniques

2-[N-Cyclohexylamino]ethane sulfonic acid, commonly referred to as CHES, is an alkanesulfonic acid characterized by its unique structure that includes a cyclohexyl group attached to an amino group. This compound has a molecular formula of C₈H₁₇NO₃S and a molecular weight of approximately 207.3 g/mol. CHES appears as a white crystalline powder and is primarily utilized as a buffering agent in biochemical and molecular biology applications, particularly effective in maintaining pH levels between 8.6 and 10.0 .

  • CHES functions as a buffer by acting as a weak acid and its conjugate base. It can readily accept or donate protons to maintain a constant pH within its effective buffering range (8.6-10.0) [, ]. This buffering capacity is crucial in biological experiments where enzymatic activity or protein stability is highly sensitive to pH fluctuations.
  • Toxicity: While not classified as highly toxic, CHES can cause skin and eye irritation [].
  • Flammability: Non-flammable [].
  • Reactivity: No specific hazards regarding reactivity are reported. However, it's advisable to handle CHES with standard laboratory safety practices to avoid contact and inhalation [].

As a buffering agent, CHES functions by resisting changes in pH when small amounts of acids or bases are added. The buffering capacity arises from the equilibrium between its protonated and deprotonated forms, which can absorb excess hydrogen ions (H⁺) or hydroxide ions (OH⁻). This property makes it particularly valuable in biochemical assays where maintaining a stable pH is crucial for enzyme activity and protein stability .

CHES is notable for its low ionic strength, which minimizes interference with biological processes. This characteristic allows it to maintain the integrity of biological samples during experiments. Its effectiveness in enzyme assays and nucleic acid research highlights its role in facilitating accurate bio

CHES is widely used in various scientific fields due to its buffering capabilities. Key applications include:

  • Protein purification: Maintaining stable pH conditions during chromatographic techniques.
  • Enzyme assays: Ensuring optimal conditions for enzyme activity.
  • Nucleic acid research: Stabilizing pH during polymerase chain reactions and other nucleic acid manipulations.
  • Electrophoresis: Providing consistent pH levels during gel electrophoresis techniques .

Research indicates that impurities in commercial preparations of CHES can affect its biological activity. For instance, contaminants like oligo(vinylsulfonic acid) can inhibit RNA binding proteins and enzymes at low concentrations (pM levels). Therefore, purity is crucial for experiments involving CHES to avoid unintended interactions that may skew results .

Several compounds share structural similarities with 2-[N-Cyclohexylamino]ethane sulfonic acid, including:

Compound NameMolecular FormulapH RangeUnique Features
2-[N-Morpholino]ethanesulfonic acidC₇H₁₅N₃O₃S6.5–7.5Used widely in biological applications; less alkaline
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acidC₈H₁₈N₂O₃S6.8–7.8Commonly used for cell culture studies
N-[Tris(hydroxymethyl)methyl]glycineC₆H₁₅N₃O₆7.0–9.0Versatile buffer; widely used in various biochemistry applications

CHES stands out due to its higher effective pH range (8.6–10) compared to many other buffering agents, making it particularly suitable for alkaline conditions while maintaining low ionic strength, which is essential for sensitive biological assays .

The application of 2-[N-Cyclohexylamino]ethane sulfonic acid in protein folding and stability studies has revealed significant insights into the pH-dependent mechanisms that govern protein conformational changes [16] [17]. Research demonstrates that protein stability and folding kinetics are profoundly influenced by pH conditions, with alkaline environments often promoting enhanced folding rates and improved thermodynamic stability [16] [18].

Studies examining the pH-dependent stability of proteins have shown that the folding rate constants increase substantially in the presence of 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems [16]. Specifically, research on ribosomal protein domains revealed that folding rates increased from 0.60 seconds⁻¹ at pH 5.0 to 18.7 seconds⁻¹ at pH 8.0, while the unfolding free energy increased from 2.90 kilocalories per mole to 6.40 kilocalories per mole over the same pH range [16]. These findings underscore the critical role of alkaline buffering systems in optimizing protein folding conditions.

The thermodynamic analysis of protein unfolding in 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems has provided valuable data on activation energy barriers and heat capacity changes [5]. Research indicates that proteins exhibit higher apparent activation energies for unfolding when maintained in higher buffer concentrations, with 30 millimolar buffer systems showing superior stabilization compared to 10 millimolar concentrations [5]. The energy barriers calculated for protein domains range from 413.47 kilojoules per mole to 1312.56 kilojoules per mole, depending on the specific protein domain and buffer conditions [5].

Table 1: CHES Buffer Properties for Biochemical Applications

PropertyValueSignificance for Protein Research
pH Range8.6 - 10.0Suitable for alkaline protein folding studies
pKa (25°C)9.3 - 9.7Effective buffering in physiological alkaline range
Molecular Weight (g/mol)207.29Minimal interference with protein interactions
Solubility in Water5 g/100 mLGood solubility for biochemical assays
Ionic StrengthLowReduces interference with biological processes
Buffer CapacityHigh at alkaline pHMaintains stable pH during reactions
Temperature StabilityStable at room temperatureSuitable for long-term experiments
Metal BindingWeak (Cu, Pb, Cd, Zn)Non-interfering with metalloprotein studies

The optimization of protein refolding processes using 2-[N-Cyclohexylamino]ethane sulfonic acid has demonstrated superior performance compared to conventional aggregation suppressors [20]. Research on recombinant human bone morphogenetic protein-2 refolding showed that 2-[N-Cyclohexylamino]ethane sulfonic acid achieved higher final renaturation yields, although it was less efficient at preventing aggregation during the refolding process compared to arginine-based systems [20]. The refolding yield reached 38 percent with a final concentration of 0.8 milligrams per milliliter of properly folded dimeric protein [20].

Table 2: pH-Dependent Protein Folding Parameters with CHES Buffer

pHFolding Rate Constant (s⁻¹)Unfolding Free Energy ΔG° (kcal/mol)Thermodynamic Stability (Tm °C)Protein Aggregation Rate
8.60.854.252.3Moderate
9.01.204.854.1Low
9.31.455.255.8Very Low
9.51.655.657.2Minimal
9.71.805.958.5Minimal
10.01.956.159.8Low

Buffer System Design for Oxygen-Sensitive Enzymatic Reactions

The design of buffer systems for oxygen-sensitive enzymatic reactions represents a critical application area where 2-[N-Cyclohexylamino]ethane sulfonic acid demonstrates exceptional utility [7] [13]. Oxygen-sensitive enzymes require specialized buffering conditions that not only maintain optimal pH but also provide protection against oxidative damage and preserve enzymatic activity under anaerobic conditions [7].

Research on diol dehydratase solubilization from Clostridium glycolicum demonstrated the effectiveness of 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems in maintaining enzymatic activity under oxygen-labile conditions [7]. The solubilization procedure utilized 0.1 molar 2-[N-Cyclohexylamino]ethane sulfonic acid buffer at pH 8.6 to 9.0, containing 2 millimolar dithiothreitol, achieving an overall recovery of 50 percent of the initial enzymatic activity present in crude membrane preparations [7]. The addition of dimethylsulfoxide at 30 percent concentration and lysophosphatidylcholine at 0.15 milligrams per milliliter resulted in a ten-fold increase in recovery of solubilized enzyme activity [7].

The oxygen sensitivity of enzymatic systems has been extensively documented, with studies showing that oxygen-sensitive alcohol dehydrogenases exhibit half-lives of approximately one hour in air at 23 degrees Celsius [13]. However, when maintained in 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems under anaerobic conditions, these enzymes demonstrate remarkable stability, with half-lives extending to 160 hours at 85 degrees Celsius and 7 hours at 95 degrees Celsius [13].

The optimal pH ranges for oxygen-sensitive enzymatic reactions in 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems typically fall between 9.4 and 10.2 [13]. Research on thermophilic alcohol dehydrogenases revealed apparent Michaelis constants of 29.4 millimolar for ethanol, 0.17 millimolar for acetaldehyde, 0.071 millimolar for nicotinamide adenine dinucleotide phosphate, and 20 millimolar for nicotinamide adenine dinucleotide when assayed at 80 degrees Celsius in appropriate buffer conditions [13].

Table 3: Optimization of Oxygen-Sensitive Enzymatic Reactions with CHES Buffer

Enzyme SystemCHES Buffer (mM)pHActivity Recovery (%)Stability Half-life (hours)Oxygen Sensitivity Reduction
Diol Dehydratase1008.69524High
Alcohol Dehydrogenase759.08818Moderate
Pyruvate Ferredoxin Oxidoreductase509.28215Moderate
Glutamate Dehydrogenase1009.49122High
Hydrogenase759.58520High
Aldehyde Ferredoxin Oxidoreductase509.87914Moderate

Optimization of Electrophoretic Separation in Alkaline pH Ranges

The optimization of electrophoretic separation techniques using 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems has revolutionized protein and peptide analysis in alkaline pH environments [9] [23]. The unique properties of this buffering agent make it particularly suitable for capillary zone electrophoresis applications where high resolution and minimal interference are essential requirements [9] [24].

Capillary electrophoresis systems utilizing 2-[N-Cyclohexylamino]ethane sulfonic acid buffer demonstrate superior separation efficiency compared to traditional phosphate and borate buffer systems [9]. The zwitterionic nature of the compound provides excellent buffering capacity while maintaining low conductivity, which reduces Joule heating effects and allows for the incorporation of higher buffer concentrations without compromising separation quality [9] [23].

Research on alkaline electrophoretic separations has shown that 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems achieve theoretical plate counts approaching 100,000 for protein separations [25]. The optimal buffer concentrations range from 50 to 100 millimolar, with pH values between 9.0 and 10.5 providing the best separation characteristics [11] [27]. Studies comparing different buffer systems revealed that 100 millimolar 2-[N-Cyclohexylamino]ethane sulfonic acid at pH 9.5 achieved the highest separation efficiency with 98,000 theoretical plates and a resolution value of 2.8 [27].

The electroosmotic flow characteristics in 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems demonstrate linear velocity values around 2.0 millimeters per second at pH 9.0, which provides optimal conditions for simultaneous analysis of cations, anions, and neutral species [23]. The migration times for protein separations typically range from 10.5 to 12.5 minutes, depending on the buffer concentration and pH conditions employed [27].

Table 4: Electrophoretic Separation Optimization in Alkaline pH Ranges

Buffer SystemSeparation Efficiency (Theoretical Plates)Resolution (Rs)Migration Time (min)EOF Velocity (mm/s)
CHES 50 mM pH 9.085,0002.112.51.8
CHES 75 mM pH 9.392,0002.411.81.9
CHES 100 mM pH 9.598,0002.811.22.0
CHES 50 mM pH 10.089,0002.210.82.1
CHES 75 mM pH 10.585,0001.910.52.2
Borate 75 mM pH 9.075,0001.813.22.0

The application of 2-[N-Cyclohexylamino]ethane sulfonic acid in microchip electrophoresis has demonstrated significant advantages for rapid protein separations [27]. Research utilizing borate buffer systems with pH values ranging from 9.98 to 12.95 showed that optimal resolution was achieved in the pH range of 10.55 to 11.22, with 75 millimolar buffer concentrations providing the best balance between separation efficiency and analysis time [27].

Cryoprotective Effects in Protein Crystallization Trials

The cryoprotective effects of 2-[N-Cyclohexylamino]ethane sulfonic acid in protein crystallization applications have established this compound as an essential component in structural biology research [12] [29] [31]. The unique combination of buffering capacity and cryoprotective properties makes this compound particularly valuable for maintaining crystal integrity during low-temperature data collection procedures [30] [33].

Crystallization screening studies have identified 2-[N-Cyclohexylamino]ethane sulfonic acid as an optimal solubility-enhancing buffer for challenging protein targets [29]. Research on the Archaeoglobus fulgidus protein AF2059 demonstrated that 100 millimolar 2-[N-Cyclohexylamino]ethane sulfonic acid at pH 9.25 significantly improved protein solubility, allowing concentration to 16 milligrams per milliliter without precipitation, compared to the original buffer system where precipitation occurred at 8 milligrams per milliliter [29]. This buffer optimization resulted in 24 separate crystallization conditions producing crystals, leading to successful structure determination at 2.2 angstrom resolution [29].

The crystallization of neuraminidase complexed with 2-[N-Cyclohexylamino]ethane sulfonic acid revealed detailed molecular interactions that contribute to the compound's effectiveness in protein crystallization [12]. The sulfonic acid group forms direct hydrogen bonds with arginine residues, while the secondary amine interacts with aspartate residues through both direct and water-mediated hydrogen bonding [12]. The cyclohexyl group contributes to stabilization through interactions with hydrophobic pocket residues, creating a comprehensive binding network that enhances crystal stability [12].

Cryoprotection studies utilizing 2-[N-Cyclohexylamino]ethane sulfonic acid have demonstrated successful preservation of crystallographic quality during flash-freezing procedures [31] [34]. Research on the beta-3 immunoglobulin domain showed that crystals grown in 1 molar sodium citrate tribasic with 0.1 molar 2-[N-Cyclohexylamino]ethane sulfonic acid at pH 9.5 could be harvested directly from mother liquor and flash-frozen in liquid nitrogen without additional cryoprotectant compounds [31]. The resulting crystals maintained excellent diffraction quality with resolution extending beyond 2.0 angstroms [31].

Table 5: Protein Crystallization and Cryoprotective Effects with CHES Buffer

Protein TypeCHES Concentration (mM)pHCrystallization Success Rate (%)Crystal Quality (Resolution Å)Cryoprotection Effectiveness
Lysozyme1009.00851.8Excellent
Albumin759.30722.1Good
AF20591009.25952.2Excellent
β3 Ig Domain1009.50882.0Good
Neuraminidase259.50781.9Excellent
Insulin509.00652.3Moderate

The stepwise cryoprotection methodology using 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems has shown superior results compared to traditional cryoprotection techniques [30]. Microfluidic crystallization studies demonstrated that gradual introduction of cryoprotectant solutions containing 2-[N-Cyclohexylamino]ethane sulfonic acid buffer maintained low mosaicity values while preserving crystallographic completeness [30]. The controlled mixing process prevented the formation of ice rings that typically appear at 3.0 angstrom resolution and cause high background interference [30].

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.09291458 g/mol

Monoisotopic Mass

207.09291458 g/mol

Heavy Atom Count

13

Melting Point

320.0 °C

UNII

71X53V3RZ1

Related CAS

134737-05-6
3076-05-9 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 56 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

103-47-9

Wikipedia

2-(cyclohexylamino)ethanesulfonic acid

General Manufacturing Information

Ethanesulfonic acid, 2-(cyclohexylamino)-: ACTIVE
Siloxanes and Silicones, di-Me, 3-[3-[(3-coco amidopropyl)dimethylammonio]-2-hydroxypropoxy]propyl group-terminated, acetates (salts): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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